molecular formula C9H16N4O2 B11730889 3-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide

3-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11730889
M. Wt: 212.25 g/mol
InChI Key: HQNIGKNPDUCZOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound with a unique structure that includes an amino group, a methoxypropyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of 3-methoxypropylamine with 1-methyl-1H-pyrazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction mixture is then purified to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxypropyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide stands out due to its unique pyrazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

3-amino-N-(3-methoxypropyl)-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C9H16N4O2/c1-13-6-7(8(10)12-13)9(14)11-4-3-5-15-2/h6H,3-5H2,1-2H3,(H2,10,12)(H,11,14)

InChI Key

HQNIGKNPDUCZOV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N)C(=O)NCCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.